(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,5-dichlorothiophen-3-yl)methanone
CAS No.: 2034531-38-7
Cat. No.: VC5447574
Molecular Formula: C16H14Cl3NO3S2
Molecular Weight: 438.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034531-38-7 |
|---|---|
| Molecular Formula | C16H14Cl3NO3S2 |
| Molecular Weight | 438.76 |
| IUPAC Name | [7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,5-dichlorothiophen-3-yl)methanone |
| Standard InChI | InChI=1S/C16H14Cl3NO3S2/c17-12-4-2-1-3-10(12)13-5-6-20(7-8-25(13,22)23)16(21)11-9-14(18)24-15(11)19/h1-4,9,13H,5-8H2 |
| Standard InChI Key | GZVUVYREDXYYTG-UHFFFAOYSA-N |
| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(SC(=C3)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule consists of a 1,4-thiazepan ring (a seven-membered ring containing nitrogen and sulfur) in a 1,1-dioxide configuration, substituted at the 4-position with a 2,5-dichlorothiophen-3-yl carbonyl group and at the 7-position with a 2-chlorophenyl group . The thiazepan ring’s sulfone groups introduce significant polarity, while the dichlorothiophene and chlorophenyl substituents contribute to hydrophobic interactions.
Stereochemical Considerations
The compound contains one undefined stereocenter at the 4-position of the thiazepan ring, as indicated by the computed undefined atom stereocenter count . This stereochemical ambiguity suggests the existence of enantiomers, though no experimental resolution studies have been reported.
Systematic Nomenclature
The IUPAC name, 7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-ylmethanone, reflects the numbering of the thiazepan ring and the positions of substituents . The SMILES notation (C1CNS(=O)(=O)CC1C2=C(Cl)C=C(Cl)S2)C(=O)C3=C(Cl)C=CC=C3Cl provides a linear representation of the structure, emphasizing the connectivity between the thiazepan, thiophene, and chlorophenyl groups .
Comparative Analysis with Structural Analogs
Compared to the related compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclohexyl)methanone (PubChem CID 121192777), which substitutes the dichlorothiophene with a cyclohexyl group, the target compound exhibits increased molecular weight (438.8 vs. 369.9 g/mol) and altered lipophilicity due to the aromatic thiophene moiety .
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis protocols for the target compound are publicly available, its structure suggests convergent strategies involving:
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Thiazepan Ring Formation: Cyclization of a diamine with a sulfur-containing electrophile, followed by oxidation to the sulfone.
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Friedel-Crafts Acylation: Introduction of the dichlorothiophene carbonyl group via acyl chloride intermediates.
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Chlorophenyl Substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the 2-chlorophenyl group.
Patent Landscape
The presence of related compounds in patent databases (e.g., US9067871 ) implies proprietary synthetic methodologies, likely protected under intellectual property provisions. The WIPO PATENTSCOPE database lists analogs with similar sulfone-containing heterocycles, suggesting industrial interest in this chemical space .
Physicochemical Properties
Computed Properties
PubChem-derived calculations indicate a topological polar surface area of 62.8 Ų, comparable to the cyclohexyl analog (62.8 Ų) . The hydrogen bond acceptor count (5) exceeds that of the tetrahydronaphthalenyl derivative (5 vs. 3), reflecting the sulfone and carbonyl groups’ influence .
Table 2: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 438.8 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 62.8 Ų |
Solubility and Stability
The sulfone groups enhance water solubility relative to non-oxidized thiazepanes, though the dichlorothiophene and chlorophenyl moieties likely reduce aqueous solubility. Stability under physiological conditions remains uncharacterized, but analogous sulfones demonstrate resistance to hydrolytic degradation .
Pharmacological Profile
Target Prediction
Docking studies of similar sulfone-containing thiazepanes suggest affinity for kinase domains, particularly those involving ATP-binding pockets . The dichlorothiophene group may engage in halogen bonding with protein residues, a feature exploited in kinase inhibitors like imatinib.
Toxicity and ADME
Applications and Future Directions
Synthetic Challenges
Stereochemical control at the thiazepan 4-position remains a hurdle. Future work could explore asymmetric catalysis or chiral resolution to isolate enantiomers for biological testing.
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